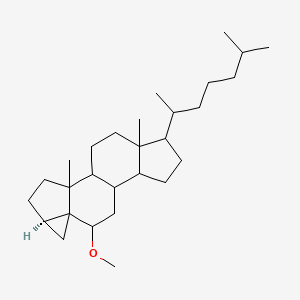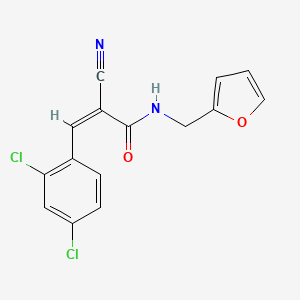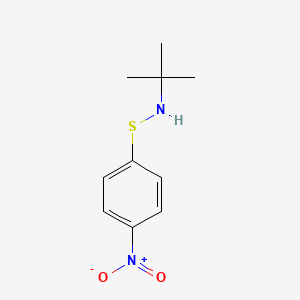
alpha-Phenyl-N-(3-pyridyl)-phenethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Phenyl-N-(3-pyridyl)-phenethylamine is a chemical compound that belongs to the class of phenethylamines. These compounds are known for their diverse range of biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Phenyl-N-(3-pyridyl)-phenethylamine typically involves the reaction of a phenethylamine derivative with a pyridine derivative under specific conditions. Common methods include:
Reductive Amination: This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.
Grignard Reaction: This involves the reaction of a phenylmagnesium bromide with a pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Phenyl-N-(3-pyridyl)-phenethylamine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding oxides or ketones.
Reduction: This can result in the formation of reduced amine derivatives.
Substitution: This can involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield secondary or tertiary amines.
Applications De Recherche Scientifique
Alpha-Phenyl-N-(3-pyridyl)-phenethylamine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of alpha-Phenyl-N-(3-pyridyl)-phenethylamine involves its interaction with specific molecular targets and pathways. This may include:
Receptor Binding: Binding to specific receptors in the body, leading to a biological response.
Enzyme Inhibition: Inhibiting the activity of specific enzymes, affecting metabolic pathways.
Signal Transduction: Modulating signal transduction pathways, leading to changes in cellular activity.
Comparaison Avec Des Composés Similaires
Alpha-Phenyl-N-(3-pyridyl)-phenethylamine can be compared with other similar compounds, such as:
Phenethylamine: A simple phenethylamine derivative with various biological activities.
N-Methylphenethylamine: A methylated derivative with enhanced biological activity.
3-Pyridylphenethylamine: A pyridine-substituted derivative with unique properties.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and properties make it a valuable tool for the development of new chemical entities and the study of biological processes.
Propriétés
Numéro CAS |
201215-94-3 |
|---|---|
Formule moléculaire |
C19H18N2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
N-(1,2-diphenylethyl)pyridin-3-amine |
InChI |
InChI=1S/C19H18N2/c1-3-8-16(9-4-1)14-19(17-10-5-2-6-11-17)21-18-12-7-13-20-15-18/h1-13,15,19,21H,14H2 |
Clé InChI |
QAZHGSWEDVPGNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11966837.png)
![(5Z)-3-Isopropyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966843.png)
![methyl 4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B11966854.png)



![6-Ethoxybenzo[j]phenanthridine](/img/structure/B11966880.png)


![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966904.png)

![4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966908.png)


